molecular formula C20H16Cl2N2OS2 B2671577 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-99-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2671577
CAS No.: 686771-99-3
M. Wt: 435.38
InChI Key: IICXQTSKSUDXSG-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thieno[3,2-d]pyrimidin-4-one core structure This compound is characterized by the presence of a 3,4-dichlorophenylmethylsulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-methylbenzaldehyde, and thiourea. The synthetic route may involve:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This step involves the cyclization of thiourea with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenylmethylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-methylphenyl group: This step involves the reaction of the intermediate with 4-methylbenzaldehyde under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thieno[3,2-d]pyrimidin-4-one derivatives.

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylmethylsulfanyl derivatives: Compounds with similar structural motifs but different substituents.

    Thieno[3,2-d]pyrimidin-4-one derivatives: Compounds with variations in the substituents on the thieno[3,2-d]pyrimidin-4-one core.

Uniqueness

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS2/c1-12-2-5-14(6-3-12)24-19(25)18-17(8-9-26-18)23-20(24)27-11-13-4-7-15(21)16(22)10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICXQTSKSUDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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